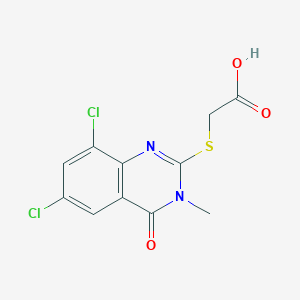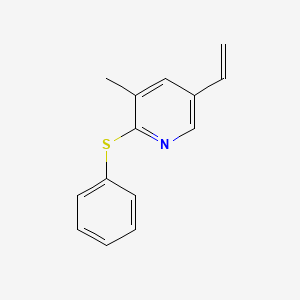
3-Methyl-2-(phenylthio)-5-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(phenylthio)-5-vinylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a methyl group, a phenylthio group, and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(phenylthio)-5-vinylpyridine typically involves multi-step organic reactions. One common method includes the reaction of 3-methyl-2-chloropyridine with thiophenol in the presence of a base to form 3-methyl-2-(phenylthio)pyridine. This intermediate can then undergo a Heck reaction with vinyl halides to introduce the vinyl group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methyl-2-(phenylthio)-5-vinylpyridine can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like nitric acid for nitration or bromine for halogenation.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 3-methyl-2-(phenylthio)-5-ethylpyridine.
Substitution: Formation of nitro or halogenated derivatives of the compound.
Applications De Recherche Scientifique
3-Methyl-2-(phenylthio)-5-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 3-Methyl-2-(phenylthio)-5-vinylpyridine exerts its effects depends on its interaction with molecular targets. The phenylthio group can interact with proteins and enzymes, potentially inhibiting their activity. The vinyl group can undergo addition reactions with nucleophiles, leading to the formation of new chemical bonds. These interactions can affect various biochemical pathways, contributing to the compound’s biological activities.
Comparaison Avec Des Composés Similaires
2-(Phenylthio)pyridine: Lacks the methyl and vinyl groups, making it less reactive in certain chemical reactions.
3-Methyl-2-(phenylthio)pyridine:
5-Vinyl-2-(phenylthio)pyridine: Lacks the methyl group, which can affect its steric and electronic properties.
Uniqueness: 3-Methyl-2-(phenylthio)-5-vinylpyridine is unique due to the presence of all three substituents (methyl, phenylthio, and vinyl groups) on the pyridine ring
Propriétés
Formule moléculaire |
C14H13NS |
|---|---|
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
5-ethenyl-3-methyl-2-phenylsulfanylpyridine |
InChI |
InChI=1S/C14H13NS/c1-3-12-9-11(2)14(15-10-12)16-13-7-5-4-6-8-13/h3-10H,1H2,2H3 |
Clé InChI |
RKUJTFOWBQHGLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1SC2=CC=CC=C2)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Fluorobenzyl)-2-(methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol](/img/structure/B12995856.png)

![2-(5-Bromo-2-methylbenzo[d]oxazol-7-yl)acetonitrile](/img/structure/B12995859.png)
![tert-Butyl (R)-1-(4-fluorophenyl)-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B12995863.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B12995866.png)
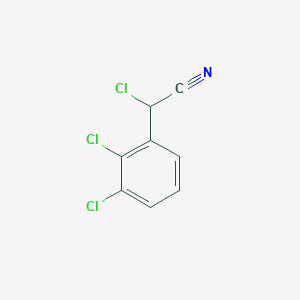
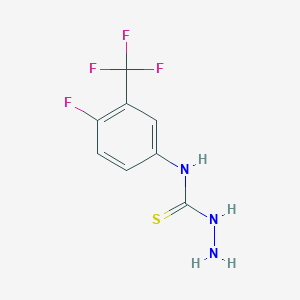
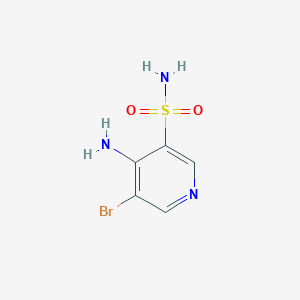
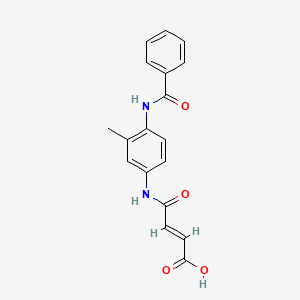
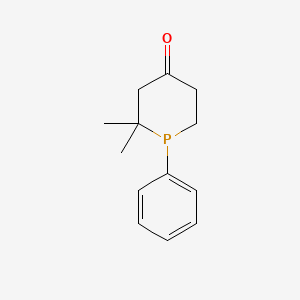
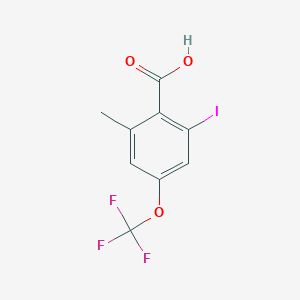
![7-Isopropyl-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/structure/B12995927.png)
